Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chloro and ethylsulfonyl group, linked to a benzene ring with two ester groups. The unique structure of this compound makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the chloro and ethylsulfonyl groups. The final step involves the coupling of the pyrimidine derivative with a benzene ring containing ester groups under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups, such as reducing the ester groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate
- Dimethyl 5-({[5-bromo-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate
Uniqueness
Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate is unique due to the specific combination of functional groups and their arrangement. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H16ClN3O7S |
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Molecular Weight |
441.8 g/mol |
IUPAC Name |
dimethyl 5-[(5-chloro-2-ethylsulfonylpyrimidine-4-carbonyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H16ClN3O7S/c1-4-29(25,26)17-19-8-12(18)13(21-17)14(22)20-11-6-9(15(23)27-2)5-10(7-11)16(24)28-3/h5-8H,4H2,1-3H3,(H,20,22) |
InChI Key |
IPZWPRZOQGQISI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)Cl |
Origin of Product |
United States |
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